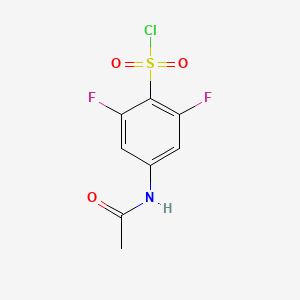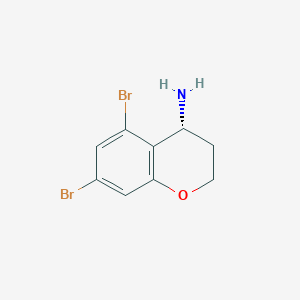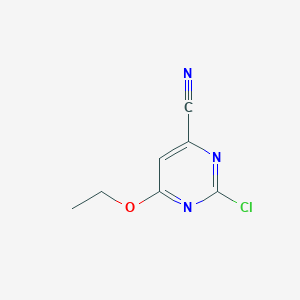
2-Chloro-6-ethoxypyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-ethoxypyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are important aromatic nitrogen-containing heterocycles found in nature, including as components of nucleotides and vitamins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxypyrimidine-4-carbonitrile typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-6-ethoxypyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium cyanide, and various amines.
Oxidation and Reduction:
Major Products Formed
科学的研究の応用
2-Chloro-6-ethoxypyrimidine-4-carbonitrile has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Chloro-6-ethoxypyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it may act by inhibiting enzymes or interfering with nucleic acid synthesis, leading to its antiviral or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and application.
類似化合物との比較
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A closely related compound with similar synthetic routes and applications.
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Another pyrimidine derivative with comparable chemical properties.
Uniqueness
2-Chloro-6-ethoxypyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethoxy group at the 6-position and cyano group at the 4-position make it a versatile intermediate for further chemical modifications and applications.
特性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
2-chloro-6-ethoxypyrimidine-4-carbonitrile |
InChI |
InChI=1S/C7H6ClN3O/c1-2-12-6-3-5(4-9)10-7(8)11-6/h3H,2H2,1H3 |
InChIキー |
IILVSACJECGDIO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC(=C1)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
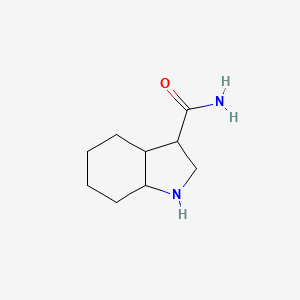
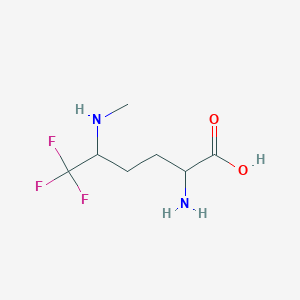

![9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-](/img/structure/B13145798.png)
![sodium;[(2R)-3-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13145804.png)
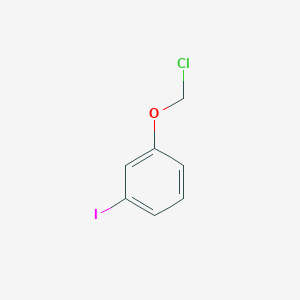

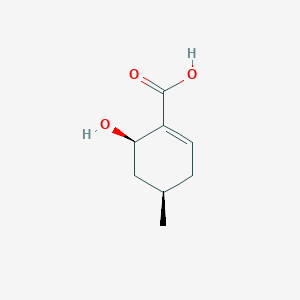
![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
